Albene
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Overview
Description
Albene: is a tricyclic natural hydrocarbon with the molecular formula C₁₂H₁₈ . It is known for its unique structure and reactivity, making it a subject of interest in various fields of chemistry and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Alkynes: Alkenes, including Albene, can be synthesized from alkynes through reduction with hydrogen in the presence of palladised charcoal.
From Alkyl Halides: Heating alkyl halides with alcoholic potassium hydroxide results in the formation of alkenes through dehydrohalogenation.
From Vicinal Dihalides: Vicinal dihalides react with zinc metal to lose halogen molecules, forming alkenes.
From Alcohols: Alcohols react with concentrated sulfuric acid, leading to the formation of alkenes through acidic dehydration.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis methods such as catalytic coupling reactions and reduction of alkynes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Albene can undergo oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst.
Substitution: this compound can participate in substitution reactions, particularly electrophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogens, acids.
Major Products:
Oxidation: Diols, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Scientific Research Applications
Chemistry: Albene is used as a model compound in studying reaction mechanisms and synthetic pathways . Biology: Research on this compound includes its potential biological activity and interactions with biomolecules . Medicine: this compound derivatives are explored for their pharmacological properties . Industry: this compound is used in the synthesis of polymers and other industrial chemicals .
Mechanism of Action
Albene exerts its effects through various molecular pathways, including interactions with enzymes and receptors. Its unique structure allows it to participate in specific binding and catalytic processes .
Comparison with Similar Compounds
Ethene (C₂H₄): A simpler alkene with a double bond.
Propene (C₃H₆): Another simple alkene with a double bond.
Cyclohexene (C₆H₁₀): A cyclic alkene with a double bond.
Uniqueness: Albene’s tricyclic structure distinguishes it from simpler alkenes, providing unique reactivity and applications .
Properties
CAS No. |
38451-64-8 |
---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
(1S,2S,6S,7R)-2,6-dimethyltricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C12H18/c1-11-6-3-7-12(11,2)10-5-4-9(11)8-10/h3,6,9-10H,4-5,7-8H2,1-2H3/t9-,10+,11+,12-/m0/s1 |
InChI Key |
HKLBEHRJWPWLOB-QCNOEVLYSA-N |
Isomeric SMILES |
C[C@@]12CC=C[C@@]1([C@H]3CC[C@@H]2C3)C |
Canonical SMILES |
CC12CC=CC1(C3CCC2C3)C |
Origin of Product |
United States |
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